Tritriacont-13-ene
Description
Tritriacont-13-ene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₃H₆₆. It belongs to the alkene family, characterized by a single double bond located at the 13th carbon position. This compound is structurally defined by its 33-carbon backbone and a cis or trans configuration at the double bond, which influences its physical and chemical properties.
Properties
CAS No. |
66648-67-7 |
|---|---|
Molecular Formula |
C33H66 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
tritriacont-13-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-33H2,1-2H3 |
InChI Key |
UUZLBXRUCSAFFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tritriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkynes. One common method is the catalytic hydrogenation of tritriacontyne, which involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: The compound can be reduced to Tritriacontane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous solution at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at elevated temperatures.
Substitution: Chlorine or bromine gas in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Tritriacontane.
Substitution: Halogenated alkanes.
Scientific Research Applications
Tritriacont-13-ene has various applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and as a potential biomarker for certain organisms.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other long-chain hydrocarbon products.
Mechanism of Action
The mechanism of action of Tritriacont-13-ene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic regions of proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from general principles of hydrocarbon chemistry and comparisons with compounds listed in the evidence, such as chlorinated ethanes and trioxacycloalkanes, which differ significantly in structure and function.
Structural and Functional Differences
- Tritriacont-13-ene vs. Chlorinated Ethanes (e.g., 1,1,1-Trichloroethane): Property this compound 1,1,1-Trichloroethane (C₂H₃Cl₃) Molecular Weight ~462.9 g/mol ~133.4 g/mol Boiling Point Estimated >300°C 74°C Polarity Nonpolar Moderately polar (due to Cl) Applications Lubricants, surfactants Solvent, degreasing agent this compound’s long hydrocarbon chain renders it hydrophobic and thermally stable, whereas 1,1,1-trichloroethane’s chlorine atoms enhance its polarity and volatility, making it suitable for industrial cleaning applications.
- This compound vs. Trioxacycloalkanes (e.g., Trioxacyclotriacontane): Property this compound Trioxacyclotriacontane Backbone Structure Linear alkene Cyclic ether with three oxygen atoms Reactivity Prone to oxidation at double bond Stable due to cyclic ether structure Functional Role Material science Potential drug delivery systems Trioxacycloalkanes’ oxygenated cyclic structures confer rigidity and chemical stability, contrasting with this compound’s flexibility and reactivity at the double bond.
Research Findings and Challenges
- Synthesis Complexity : this compound requires multi-step synthesis (e.g., Wittig reactions or dehydrogenation of tritriacontane), whereas chlorinated ethanes and trioxacycloalkanes are synthesized via halogenation or cyclization, respectively .
- Thermal Behavior : this compound’s melting point (~60–70°C) is higher than that of trioxacycloalkanes, which often exhibit lower melting points due to cyclic strain .
Limitations of Available Evidence
This gap highlights the need for expanded research into long-chain unsaturated hydrocarbons, particularly regarding their thermodynamic profiles and industrial scalability.
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